molecular formula C18H12ClF2N3O2 B3612191 2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE

2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE

Cat. No.: B3612191
M. Wt: 375.8 g/mol
InChI Key: FKNVCFRCYMHPTG-UHFFFAOYSA-N
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Description

2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazinoindole core structure, which is known for its diverse biological activities and potential therapeutic applications. The presence of the chlorodifluoromethoxy group adds unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the pyridazine ring. The chlorodifluoromethoxy group is then added through a substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups .

Scientific Research Applications

2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE lies in its specific combination of functional groups and core structure, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-[chloro(difluoro)methoxy]phenyl]-5-methylpyridazino[4,3-b]indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N3O2/c1-23-14-5-3-2-4-13(14)17-15(23)10-16(25)24(22-17)11-6-8-12(9-7-11)26-18(19,20)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNVCFRCYMHPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NN(C(=O)C=C31)C4=CC=C(C=C4)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE
Reactant of Route 2
Reactant of Route 2
2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE
Reactant of Route 3
Reactant of Route 3
2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE
Reactant of Route 4
Reactant of Route 4
2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE
Reactant of Route 5
2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE
Reactant of Route 6
2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-METHYL-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE

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